molecular formula C14H11NO5 B12949163 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12949163
M. Wt: 273.24 g/mol
InChI Key: JJIJWAWGHOAJMX-UHFFFAOYSA-N
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Description

2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of biphenyl, featuring a methoxy group at the 2-position, a nitro group at the 4’-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Esterification: Methanol, sulfuric acid.

Major Products:

Scientific Research Applications

2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl structure and the combination of methoxy, nitro, and carboxylic acid functional groups.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-methoxy-4-(4-nitrophenyl)benzoic acid

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)4-7-12(13)9-2-5-11(6-3-9)15(18)19/h2-8H,1H3,(H,16,17)

InChI Key

JJIJWAWGHOAJMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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